molecular formula C12H17ClN2 B1389080 1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride CAS No. 4765-08-6

1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride

Cat. No. B1389080
CAS RN: 4765-08-6
M. Wt: 224.73 g/mol
InChI Key: FARJOCRTMXQTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride (MMEH) is a chemical compound that is widely used in scientific research. It is a white crystalline powder with a melting point of 159-161°C and a molecular weight of 270.7 g/mol. MMEH is a chiral compound, meaning it has two possible configurations. It is also known as 7-methyl-1H-indole-3-ethanamine hydrochloride, 7-methyl-1H-indole-3-ethanamine HCl, or 7-methyl-1H-indole-3-ethanamine chloride.

Mechanism of Action

MMEH acts as a substrate for MAO. When MAO is present, it catalyzes the oxidation of MMEH to form 1-methyl-2-(7-methyl-1H-indol-3-YL)-ethanol and ammonia. The oxidation of MMEH is a reversible process, and the rate of the reaction is dependent on the concentration of MAO present.
Biochemical and Physiological Effects
MMEH has been found to have an inhibitory effect on MAO activity. In addition, it has been found to have an inhibitory effect on the activity of the enzyme cytochrome P450.

Advantages and Limitations for Lab Experiments

MMEH is a useful substrate for enzymatic assays, as it is relatively stable and has a high affinity for MAO. However, it is not a very specific substrate, and its activity can be affected by other compounds. Additionally, MMEH can be difficult to obtain in large quantities, and its synthesis is time-consuming.

Future Directions

Future research on MMEH may focus on its potential applications in drug development. For example, MMEH could be used to identify novel MAO inhibitors, which may have therapeutic potential. Additionally, further research may be conducted on the mechanism of action of MMEH, and its effects on other enzymes. Finally, research may be conducted on the synthesis of MMEH, in order to make it more accessible and easier to obtain.

Scientific Research Applications

MMEH is used as a substrate in enzymatic assays, such as those used to measure monoamine oxidase (MAO) activity. It is also used to study the catalytic properties of MAO, as well as its inhibition by various compounds. MMEH is also used as a substrate for the study of the kinetics of other enzymes, such as cytochrome P450.

properties

IUPAC Name

1-(7-methyl-1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11;/h3-5,7,9,14H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARJOCRTMXQTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 2
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 3
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 4
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 5
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-(7-methyl-1H-indol-3-YL)-ethylamine hydrochloride

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